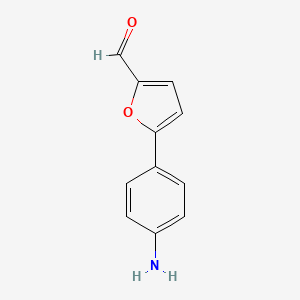

5-(4-Aminophenyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

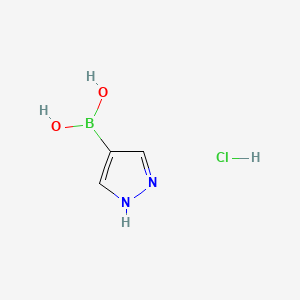

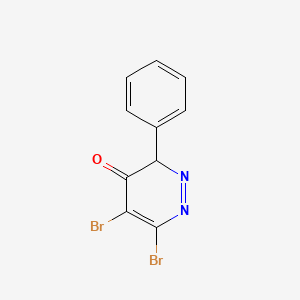

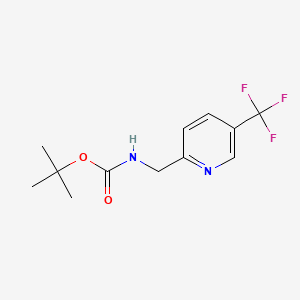

5-(4-Aminophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)furan-2-carbaldehyde consists of a furan ring with an aldehyde group and an aminophenyl group attached . The InChI string is InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 .Physical And Chemical Properties Analysis

5-(4-Aminophenyl)furan-2-carbaldehyde has a predicted density of 1.235±0.06 g/cm3 and a predicted boiling point of 375.4±32.0 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Antibacterial Activity

The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. Specifically, “5-(4-Aminophenyl)furan-2-carbaldehyde” has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored its potential as an innovative antibacterial agent to combat microbial resistance.

Urease Inhibition

The presence of a nitro group in furan derivatives can enhance their activity as urease inhibitors. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have therapeutic implications. The high electron-withdrawing effect of the nitro group in “5-(4-Aminophenyl)furan-2-carbaldehyde” may contribute to its potential as a urease inhibitor .

Other Therapeutic Advantages

Beyond antibacterial and urease inhibition properties, furan derivatives like “5-(4-Aminophenyl)furan-2-carbaldehyde” have shown promise in various other therapeutic areas:

- Antihypertensive, Anti-aging, and Anticancer : Furan derivatives have been studied for their effects on blood pressure, aging, and cancer .

Synthesis and Spectroscopic Characterization

For those interested in the synthetic aspects, a protocol exists for the quantitative synthesis of furan-2-carbaldehyde-d (deuterated furan-2-carbaldehyde) using deuterated dimethylformamide (DMF-d7) and (COCl)2. The product is obtained in high purity, making it suitable for spectroscopic studies .

Propiedades

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)furan-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)